Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

Peptide Synthesis Stereochemistry Chiral Purity

Securing stereochemically defined β-hydroxy amino acids for peptide SAR studies is challenging due to limited isomer availability. Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid (CAS 1217833-77-6) provides the exact (2R,3S) configuration required for Fmoc-SPPS incorporation, enabling systematic leucine-to-β-hydroxyleucine substitution to probe conformation and metabolic stability. • High purity (≥95%) ensures reliable coupling efficiency. • Defined stereochemistry eliminates isomer-related variability in biological assays. • Global shipping with batch-specific QC documentation supports reproducible research outcomes.

Molecular Formula C21H23NO5
Molecular Weight 369.417
CAS No. 1217833-77-6
Cat. No. B595076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid
CAS1217833-77-6
SynonymsFMOC-(2R,3S)-2-AMINO-3-HYDROXY-4-METHYLPENTANOIC ACID
Molecular FormulaC21H23NO5
Molecular Weight369.417
Structural Identifiers
SMILESCC(C)C(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
InChIInChI=1S/C21H23NO5/c1-12(2)19(23)18(20(24)25)22-21(26)27-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-19,23H,11H2,1-2H3,(H,22,26)(H,24,25)/t18-,19+/m1/s1
InChIKeyLYRGLIQVUMAZJU-MOPGFXCFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid Overview


Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid (CAS 1217833-77-6) is a protected, non-proteinogenic amino acid derivative belonging to the class of Fmoc-protected β-hydroxy amino acids [1]. With the molecular formula C21H23NO5 and a molecular weight of 369.4 g/mol, it is characterized by the (2R,3S) stereochemical configuration [1]. The compound is a derivative of leucine, featuring a hydroxyl group at the β-position, and is specifically designed for use as a building block in solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry .

Workflow: Fmoc/tBu solid-phase peptide synthesis (SPPS)
Stereochemistry: Defined (2R,3S) single isomer for homogeneous peptide chains
Functionality: β-hydroxyl group for conformational constraint and stability studies

Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid Substitution Limitations


Generic substitution of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is not feasible due to its unique stereochemical identity and functional group profile. While other Fmoc-protected amino acids exist, including other stereoisomers like the (2S,3R) variant (CAS 940301-35-9), their distinct three-dimensional arrangement at the α- and β-carbons results in peptides with different conformational properties and biological activities . Substituting the target compound with a different isomer or a structurally similar analog, such as a β-hydroxy acid without the same stereochemistry, would produce a different peptide sequence, altering the desired structure-activity relationship (SAR) and potentially rendering the final product inactive or with different properties [1].

Target (2R,3S) single isomer
Substitute (2S,3RS) mixture (CAS 1217516-81-8)
Stereoisomer mixture may produce undefined peptide products, complicating SAR reproducibility.
Target (2R,3S) configuration
Substitute (2S,3R) enantiomer (CAS 940301-35-9)
Opposite enantiomer may shift peptide backbone conformation and biological readout.
Target β-hydroxy leucine derivative
Substitute Fmoc-Leu-OH (no β-OH)
Missing β-hydroxyl removes conformational constraint and potential metabolic stability benefit.

Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid Differentiation Evidence


Stereochemical Purity and Configurational Specificity

The target compound is a single, defined stereoisomer with the (2R,3S) configuration, as confirmed by its InChI Key [1]. This is in contrast to a commercially available racemic or diastereomeric mixture, such as Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid (CAS 1217516-81-8), which contains a mixture of stereoisomers at the β-carbon . The use of a single, defined isomer is crucial for the synthesis of stereochemically pure peptides, which is a fundamental requirement for reproducible biological activity and downstream applications.

Stereochemical Identity
Reported
(2R,3S) single isomer vs (2S,3RS) mixture
Supports synthesis of homogeneous, stereochemically pure peptides.
Mixture undefined ratio; supplier specification review recommended.
Peptide Synthesis Stereochemistry Chiral Purity

Role of β-Hydroxyl Group in Conformational Constraint and Bioactivity

The presence of a β-hydroxyl group in the target compound introduces a key structural feature compared to standard, unmodified amino acids like Fmoc-Leu-OH . The β-hydroxyl group is known to provide conformational constraint and can enhance resistance to enzymatic degradation in peptides [1]. While direct comparative data for this specific compound is limited in the public domain, the class-level inference is that its incorporation into a peptide backbone can lead to improved metabolic stability and distinct secondary structure compared to peptides containing unmodified leucine.

β-Hydroxyl Group
Class-level
β-OH present vs absent (Fmoc-Leu-OH)
May support conformational constraint and protease-stability studies.
Direct comparative data limited; class-level inference from β-hydroxy amino acid literature.
β-Hydroxy Amino Acids Peptide Conformation Protease Stability

Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid Applications


Synthesis of Stereochemically Defined Peptides and Peptidomimetics

The compound is specifically used as a building block in solid-phase peptide synthesis (SPPS) to incorporate a (2R,3S)-configured β-hydroxyleucine residue into a peptide chain . This is crucial for research groups aiming to synthesize peptides with defined 3D structures for studying structure-activity relationships (SAR) or for developing peptidomimetic drug candidates where the β-hydroxyl group is required for biological activity or improved pharmacokinetic properties [1].

Investigating Conformational and Proteolytic Stability

The β-hydroxyl group is a key structural feature that can influence peptide conformation and increase resistance to enzymatic degradation . Researchers can use this compound to systematically replace a leucine residue with its β-hydroxylated counterpart in a peptide of interest. This allows for direct comparison of the resulting peptide's secondary structure (e.g., via circular dichroism) and metabolic stability (e.g., in serum stability assays) compared to the wild-type sequence, providing valuable data for peptide-based drug design [1].

Application
Selection Property
Validation Focus
Stereochemically defined peptide synthesis
Single (2R,3S) isomer identity
Chiral purity and peptide homogeneity
Conformational and proteolytic stability research
β-hydroxyl functionality
Secondary structure and metabolic stability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.